molecular formula C9H12N2O5S B1310666 1-(4-thio-beta-D-ribofuranosyl)uracil CAS No. 6741-73-7

1-(4-thio-beta-D-ribofuranosyl)uracil

Cat. No. B1310666
CAS RN: 6741-73-7
M. Wt: 260.27 g/mol
InChI Key: MUSPKJVFRAYWAR-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-thio-beta-D-ribofuranosyl)uracil, often abbreviated as 4S-UR or 4S-U, is a purine nucleoside analogue . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .


Synthesis Analysis

In recent years, a growing number of reports have detailed the chemical synthesis and evaluation of 4’-thio nucleoside analogs, alongside methodologies for the provision of thiosugar-containing scaffolds .


Molecular Structure Analysis

The molecular weight of 1-(4-thio-beta-D-ribofuranosyl)uracil is 260.27 and its molecular formula is C9H12N2O5S . The SMILES representation of its structure is O=C(N([C@@H]1SC@HC@@H[C@H]1O)C=C2)NC2=O .


Chemical Reactions Analysis

As a purine nucleoside analogue, the anticancer mechanisms of 1-(4-thio-beta-D-ribofuranosyl)uracil rely on inhibition of DNA synthesis .


Physical And Chemical Properties Analysis

The molecular weight of 1-(4-thio-beta-D-ribofuranosyl)uracil is 260.27 and its molecular formula is C9H12N2O5S . The SMILES representation of its structure is O=C(N([C@@H]1SC@HC@@H[C@H]1O)C=C2)NC2=O .

Scientific Research Applications

Synthesis and Biological Activities

  • Nucleoside Analogue Development : Studies have demonstrated the synthesis of various nucleoside analogues related to uridine, highlighting their moderate growth inhibition effects on certain cancer cell lines, such as mouse leukemia L5178Y, HeLa, and Novikoff hepatoma cells in culture. These compounds also exhibit weak inhibition of vaccinia viral replication in HeLa cells (Chwang, Wood, Parkhurst, Nesnow, Danenberg, & Heidelberger, 1976).

  • Chemical Synthesis Techniques : Innovative methods have been developed for synthesizing 1-(2′-O-methyl-β-d-ribofuranosyl)-uracil and its derivatives. Such methodologies provide new pathways for creating nucleoside analogues with potential biological applications (Haines, 1973).

  • Enzymatic Inhibition : Research into the minimal structural entity of liposidomycins, which includes the O-beta-D-ribofuranosyl nucleoside moiety, has shown significant enzyme inhibitory activity. Modifications to the primary amine and uracil moieties of these molecules underscore their crucial role in inhibiting bacterial translocase MraY, an enzyme involved in bacterial cell wall synthesis (Dini, Drochon, Feteanu, Guillot, Peixoto, & Aszodi, 2001).

  • Furanose-Pyranose Isomerization : Studies have also explored the isomerization processes of reduced pyrimidine and cyclic urea ribosides, revealing significant changes in spectral properties and a decrease in potency for nucleosides acting as inhibitors in their ribofuranose form. This isomerization is a critical factor in the stability and efficacy of nucleoside-based inhibitors (Kelley, Driscoll, McCormack, Roth, & Marquez, 1986).

  • Antiviral and Anticancer Applications : Various synthesized uridine derivatives with specific substituents have been evaluated for their biological activities, including their potential antiviral and anticancer properties. Although some compounds did not show significant activity against specific viruses or cancer cells, the research contributes to the broader understanding of nucleoside analogues' therapeutic potential (El‐Barbary, Khodair, Pedersen, & Nielsen, 1994).

Safety And Hazards

When handling 1-(4-thio-beta-D-ribofuranosyl)uracil, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSPKJVFRAYWAR-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317166
Record name 4′-Thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-thio-beta-D-ribofuranosyl)uracil

CAS RN

6741-73-7
Record name 4′-Thiouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6741-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.